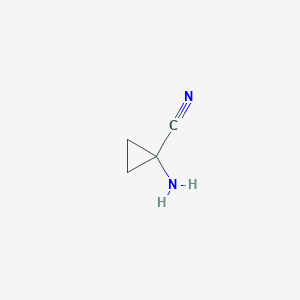

1-Aminocyclopropanecarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-aminocyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c5-3-4(6)1-2-4/h1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVATUPCWVUVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339546 | |

| Record name | 1-Aminocyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196311-65-6 | |

| Record name | 1-Aminocyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amino cycloprapane carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Aminocyclopropanecarbonitrile: Chemical Properties, Structure, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclopropanecarbonitrile is a fascinating and synthetically useful small molecule that holds considerable interest for researchers in organic chemistry and drug discovery. Its rigid cyclopropyl scaffold, combined with the reactive nitrile and amino functionalities, makes it a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and known biological context of this compound, with a focus on its relevance to the scientific and drug development communities.

Chemical Structure and Identification

This compound is a derivative of cyclopropane with both an amino group and a nitrile group attached to the same carbon atom. This unique geminal substitution on a strained three-membered ring imparts distinct chemical properties to the molecule. The compound is most commonly available and handled as its hydrochloride salt, which enhances its stability and solubility in aqueous media.

Table 1: Structural and Identification Data for this compound and its Hydrochloride Salt

| Identifier | This compound (Free Base) | This compound Hydrochloride |

| IUPAC Name | 1-aminocyclopropane-1-carbonitrile[1] | 1-aminocyclopropane-1-carbonitrile;hydrochloride[2] |

| Molecular Formula | C₄H₆N₂[1] | C₄H₇ClN₂[2] |

| SMILES | C1CC1(C#N)N[1] | C1CC1(C#N)N.Cl[2] |

| InChI Key | UIVATUPCWVUVIM-UHFFFAOYSA-N[1] | PCEIEQLJYDMRFZ-UHFFFAOYSA-N[2] |

| CAS Number | 196311-65-6[1] | 127946-77-4[2] |

Physicochemical Properties

The physical and chemical properties of this compound are largely documented for its hydrochloride salt due to its greater stability. The free base is a less commonly isolated substance.

Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Weight | 82.10 g/mol [1] | 118.56 g/mol [2] |

| Appearance | - | White to off-white crystalline powder |

| Melting Point | - | 223°C[3][4] |

| Boiling Point | - | 217.6°C at 760 mmHg[3] |

| Density | - | 1.244 g/cm³ at 20°C[4] |

| Vapor Pressure | - | 1.475hPa at 20℃[4] |

| Solubility | - | Soluble in water[4] |

| pKa | Not available | Not available |

Synthesis and Experimental Protocols

The primary synthetic route to α-aminonitriles like this compound is the Strecker synthesis .[5][6][7][8][9] This versatile reaction involves the one-pot, three-component condensation of a ketone or aldehyde, ammonia, and a cyanide source.[6][8] For this compound, the starting ketone would be cyclopropanone.

Representative Experimental Protocol: Strecker Synthesis of this compound

This is a generalized protocol based on the principles of the Strecker synthesis and should be adapted and optimized for specific laboratory conditions.

Materials:

-

Cyclopropanone

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Ammonia solution (aqueous)

-

Methanol or Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Imine Formation: In a well-ventilated fume hood, a solution of cyclopropanone in methanol is treated with an aqueous solution of ammonium chloride and ammonia. The mixture is stirred at room temperature to facilitate the formation of the corresponding cyclopropylideneimine.

-

Cyanide Addition: To the solution containing the imine, a solution of potassium cyanide in water is added dropwise at a controlled temperature (e.g., 0-5 °C) to prevent the release of hydrogen cyanide gas. The reaction mixture is stirred for several hours to allow for the nucleophilic addition of the cyanide ion to the imine, forming this compound.

-

Work-up and Extraction: The reaction mixture is then diluted with water and extracted with an organic solvent such as diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound free base.

-

Formation of the Hydrochloride Salt: For purification and improved stability, the crude free base is dissolved in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same solvent. The resulting precipitate of this compound hydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.

Caption: Strecker synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the interplay of its amino and nitrile functional groups, as well as the influence of the cyclopropyl ring.

Hydrolysis of the Nitrile Group

A key reaction of this compound is the hydrolysis of the nitrile group to a carboxylic acid, yielding 1-aminocyclopropane-1-carboxylic acid (ACC).[10] This transformation is typically achieved under acidic conditions, for example, by refluxing with hydrochloric acid.[10] This reaction is significant as ACC is a well-known biosynthetic precursor to the plant hormone ethylene.[11]

Caption: Hydrolysis of this compound to ACC.

Reactions of the Amino Group

The primary amino group in this compound can undergo typical reactions of primary amines, such as acylation, alkylation, and formation of Schiff bases. These reactions provide avenues for the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Biological Relevance and Drug Development Applications

The biological significance of this compound is closely linked to its structural relationship with 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene.[11]

Inhibition of ACC Synthase

ACC is synthesized from S-adenosylmethionine by the enzyme ACC synthase.[11] This enzyme is a target for the development of inhibitors to control ethylene production in plants, which has applications in agriculture to delay fruit ripening and senescence. While ACC itself is the substrate, molecules structurally similar to ACC can act as inhibitors. Although direct inhibitory activity of this compound on ACC synthase is not extensively documented, its potential to act as a mimetic or a precursor to an inhibitor warrants investigation.

Potential as a Precursor in Biological Systems

Given the facile hydrolysis of the nitrile to a carboxylic acid, it is plausible that this compound could act as a prodrug or a metabolic precursor to ACC in biological systems. This bioconversion would then implicate it in the ethylene biosynthesis pathway.

Caption: Potential biological pathway involving this compound.

Conclusion

This compound is a valuable synthetic intermediate with a unique structural profile. Its chemistry is dominated by the reactivity of its amino and nitrile groups, providing a platform for the synthesis of diverse derivatives. While its direct biological activity is not yet fully elucidated, its close structural relationship to 1-aminocyclopropane-1-carboxylic acid positions it as a compound of interest in the study of ethylene biosynthesis and as a potential lead for the development of enzyme inhibitors. This technical guide provides a foundational understanding of this intriguing molecule, intended to aid researchers and drug development professionals in their exploration of its chemical and biological potential.

References

- 1. This compound | C4H6N2 | CID 556888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Amino-1-cyclopropanecarbonitrile hydrochloride | C4H7ClN2 | CID 14586363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS#:127946-77-4 | 1-Amino-1-cyclopropanecarbonitrile hydrochloride | Chemsrc [chemsrc.com]

- 4. 1-Amino-1-cyclopropanecarbonitrile hydrochloride | 127946-77-4 [chemicalbook.com]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. US11014872B1 - Production method for 1-amino cyclopropane carboxylic acid nonhydrate - Google Patents [patents.google.com]

- 11. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]

1-Aminocyclopropanecarbonitrile CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Aminocyclopropanecarbonitrile, including its chemical identity, physicochemical properties, synthesis, and potential biological significance relevant to research and drug development.

Chemical Identity

This compound is a cyclopropane derivative containing both an amino and a nitrile functional group attached to the same carbon atom. It is often handled and available commercially as its hydrochloride salt to improve stability.

Table 1: Chemical Identifiers

| Identifier | This compound | This compound Hydrochloride |

| CAS Number | 196311-65-6[1] | 127946-77-4[2] |

| Molecular Formula | C₄H₆N₂[1] | C₄H₇ClN₂[2] |

| IUPAC Name | 1-aminocyclopropane-1-carbonitrile[1] | 1-aminocyclopropane-1-carbonitrile;hydrochloride[2] |

Synonyms:

-

This compound: 1-aminocyclopropane-1-carbonitrile, 1-Amino-cyclopropanecarbonitrile, 1-cyanocyclopropylamine.[1]

-

This compound Hydrochloride: 1-Aminocyclopropyl Cyanide Hydrochloride, 1-Amino-1-cyanocyclopropane Hydrochloride, 1-Cyanocyclopropylamine Hydrochloride, 1-aminocyclopropane-1-carbonitrile HCl.[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt. Data for the free base are primarily computed, while data for the hydrochloride salt are from experimental sources.

Table 2: Physicochemical Data

| Property | This compound (Computed) | This compound Hydrochloride (Experimental) |

| Molecular Weight | 82.10 g/mol [1] | 118.56 g/mol [2] |

| Melting Point | Not available | 214-220 °C |

| Boiling Point | Not available | Not available |

| Polar Surface Area | 49.8 Ų[1] | 49.8 Ų (for parent compound)[2] |

| LogP | -0.6[1] | Not available |

Synthesis and Experimental Protocols

This compound is a key intermediate in the synthesis of 1-Aminocyclopropane-1-carboxylic acid, a well-studied non-proteinogenic amino acid. The synthesis generally involves the creation of the cyclopropane ring followed by the introduction of the amino and nitrile groups. A common route to its carboxylic acid analogue involves the hydrolysis of the nitrile group of this compound.

A representative synthetic pathway is outlined below. This process starts from a protected aminocyclopropane precursor.

Experimental Protocol: Synthesis of 1-Aminocyclopropane-1-carboxylic acid hydrochloride from a precursor (Illustrative)

This protocol describes the hydrolysis of a nitrile-containing precursor to yield the corresponding carboxylic acid, a reaction that this compound would undergo.

Materials:

-

Methyl 1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclopropanecarboxylate (precursor)

-

20% aqueous Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Isopropyl alcohol (i-PrOH)

Procedure:

-

A mixture of the precursor (e.g., Phthalimidocyclopropanecarboxylate, 30.0 g, 122.3 mmol) and 20% aqueous HCl (400 mL) is refluxed with stirring for 8 hours.[3]

-

During this time, the solid phase will gradually dissolve, resulting in a clear solution.[3]

-

The mixture is then allowed to cool to room temperature and left to stand overnight.[3]

-

Any precipitate that forms is removed by filtration.[3]

-

The filtrate is extracted with dichloromethane (5 x 60 mL).[3]

-

The aqueous phase is evaporated to dryness.[3]

-

The resulting residue is heated under vacuum (e.g., 60 °C) to remove any residual solvent.[3]

-

The solid is then triturated with a solvent such as isopropyl alcohol, filtered, and dried to yield the pure product.[3]

This hydrolysis step is a key reaction for this compound and is crucial for the production of its carboxylic acid derivative.

Biological Activity and Relevance in Drug Development

While direct pharmacological data on this compound is limited in the public domain, its structural relationship to 1-Aminocyclopropane-1-carboxylic acid (ACC) provides significant insight into its potential biological relevance.

Role in Ethylene Biosynthesis

ACC is the immediate precursor to ethylene in plants, a hormone that regulates a wide range of developmental processes and stress responses. The synthesis of ACC from S-adenosylmethionine (SAM) is catalyzed by the enzyme ACC synthase (ACS) . This is a rate-limiting step in ethylene production. Given the structural similarity, this compound could be investigated as a potential modulator of ACC synthase or other enzymes in this pathway. Several inhibitors of ACC synthase are known, such as aminoethoxyvinylglycine (AVG) and various quinazolinone-based compounds.[4]

Potential as an Enzyme Inhibitor

The strained cyclopropane ring and the presence of reactive functional groups make cyclopropane derivatives interesting candidates for enzyme inhibitors. The nitrile group can act as a warhead or a bioisostere for a carboxylic acid group. Therefore, this compound could be explored as an inhibitor of enzymes that recognize ACC or similar small amino acid-like molecules.

Scaffold for Drug Discovery

Cyclopropane-containing compounds are of great interest in medicinal chemistry. The rigid cyclopropane ring can serve as a conformational constraint in drug candidates, potentially leading to higher binding affinity and selectivity for their biological targets. This compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, including antimicrobial and anticancer agents.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway leading to 1-Aminocyclopropane-1-carboxylic acid, highlighting the role of this compound as a key intermediate.

Caption: Synthetic pathway from a precursor to this compound and its subsequent hydrolysis.

Ethylene Biosynthesis Pathway and Point of Interest

This diagram shows the central role of ACC synthase in the plant ethylene biosynthesis pathway, the enzyme for which this compound's parent compound is a substrate.

Caption: The role of ACC synthase in converting SAM to ACC, the precursor of ethylene.

References

- 1. This compound | C4H6N2 | CID 556888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Amino-1-cyclopropanecarbonitrile hydrochloride | C4H7ClN2 | CID 14586363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Aminocyclopropane-1-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Aminocyclopropanecarbonitrile from Various Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclopropanecarbonitrile is a valuable synthetic intermediate, serving as a precursor to the conformationally constrained amino acid 1-aminocyclopropanecarboxylic acid (ACC) and its derivatives, which are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing methodologies starting from three core classes of precursors: cyclopropanone equivalents, 1,2-dihaloethanes, and through the direct cyclopropanation of acrylonitrile derivatives. This document offers a comparative analysis of these methods, presenting available quantitative data in structured tables and providing detailed experimental protocols where possible. Furthermore, logical workflows for the key synthetic pathways are visualized using diagrams to facilitate a deeper understanding of the chemical transformations.

Introduction

The synthesis of small, strained ring systems, particularly those incorporating functional groups conducive to further elaboration, presents unique challenges and opportunities in organic chemistry. This compound stands out as a key building block due to the presence of both a nucleophilic amine and an electrophilic nitrile group attached to a rigid cyclopropane core. This arrangement allows for diverse chemical modifications, making it a versatile scaffold in the design of novel therapeutic agents. The primary synthetic challenges lie in the efficient construction of the cyclopropane ring and the concurrent or subsequent introduction of the amino and cyano functionalities at the same carbon atom. This guide explores the most common and effective strategies to achieve this synthesis.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be broadly categorized into three main approaches based on the starting materials:

-

Strecker Synthesis from Cyclopropanone Equivalents: This classical approach involves the one-pot reaction of a cyclopropanone precursor with a source of ammonia and cyanide.

-

Cyclization of Acyclic Precursors: This method utilizes readily available linear molecules, such as 1,2-dihaloethanes, which undergo cyclization with a cyanide source.

-

Cyclopropanation of Alkenes: This strategy involves the direct addition of a methylene group to an activated alkene, such as acrylonitrile, followed by subsequent functional group manipulations.

The following sections will delve into the specifics of each of these pathways.

Strecker Synthesis from Cyclopropanone Equivalents

The Strecker synthesis is a powerful and direct method for the preparation of α-aminonitriles.[1][2][3][4] In the context of this compound, the key challenge is the instability of the starting material, cyclopropanone. To circumvent this, stable cyclopropanone equivalents, such as cyclopropanone hemiacetals (e.g., 1-ethoxycyclopropanol), are often employed.[5]

The general mechanism involves the in situ formation of a cyclopropyl imine from the reaction of the cyclopropanone equivalent with ammonia, followed by the nucleophilic addition of a cyanide ion to yield the target α-aminonitrile.[1][3][6]

Logical Workflow for Strecker Synthesis

Caption: Strecker synthesis of this compound.

Experimental Protocols

General Protocol for Strecker Synthesis (Adapted for Cyclopropanone):

-

Reaction Setup: A solution of a cyclopropanone equivalent (e.g., cyclopropanone ethyl hemiacetal, 1.0 eq) in a suitable solvent (e.g., methanol or aqueous ammonia) is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

Addition of Reagents: Ammonium chloride (1.1 eq) and sodium cyanide (1.1 eq) are added to the solution. The use of ammonium chloride provides a source of ammonia and helps to maintain a mildly acidic pH to facilitate imine formation.[2][4]

-

Reaction: The reaction mixture is stirred at a low temperature (e.g., 0-5 °C) for several hours and then allowed to warm to room temperature. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or GC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture is typically subjected to an extractive work-up. The organic layer is then dried and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by chromatography or crystallization.

Quantitative Data

Specific yield and reaction condition data for the direct Strecker synthesis of this compound are sparse in publicly available literature. However, the synthesis of other α-aminonitriles via this method often proceeds in good to excellent yields. For instance, a generic procedure for the synthesis of an α-aminonitrile from an imine reports a yield of 88%.[6]

Synthesis from 1,2-Dihaloethanes

An alternative route to the cyclopropane ring involves the reaction of a 1,2-dihaloethane (e.g., 1,2-dibromoethane) with a suitable carbon nucleophile in the presence of a base. This method is attractive due to the commercial availability and low cost of the starting materials. A patented process describes the synthesis of 1-aminocyclopropane-1-carboxylic acid starting from a nitroacetate and a 1,2-dihaloethane, which proceeds via a cyclopropane intermediate.[7] While this patent focuses on the carboxylic acid, the underlying cyclization is relevant.

The key step is the double alkylation of a carbanion, generated from a precursor containing an activated methylene group, by the 1,2-dihaloethane to form the cyclopropane ring.

Logical Workflow for Synthesis from 1,2-Dihaloethane

Caption: Synthesis of a cyclopropane core from 1,2-dihaloethane.

Experimental Protocols

A detailed protocol for the direct synthesis of this compound from 1,2-dihaloethane is not explicitly detailed in the available literature. However, a patent for the synthesis of the corresponding carboxylic acid provides some insight into the reaction conditions for the cyclization step.[7]

Conceptual Protocol based on Patent Literature:

-

Cyclization: A nitroacetate is reacted with a 1,2-dihaloethane in the presence of an inorganic weak base to form the 1-nitrocyclopropanecarboxylate intermediate.

-

Reduction and Hydrolysis: The nitro group is then reduced to an amine, and the ester is hydrolyzed to a carboxylic acid. To obtain the target nitrile, a different starting material with a cyano group would be necessary, and the subsequent steps would need to be adapted.

Quantitative Data

The patent describing the synthesis of 1-aminocyclopropane-1-carboxylic acid from nitroacetate and 1,2-dihaloethane suggests that the process is high-yielding, but specific quantitative data for the formation of the cyclopropane ring are not provided in a readily comparable format.[7]

Synthesis via Cyclopropanation of Acrylonitrile

A conceptually different approach involves the formation of the cyclopropane ring by the addition of a methylene carbene or a carbenoid to the double bond of acrylonitrile.[8] Diazomethane is a common reagent for such transformations, often generated in situ for safety reasons.[9]

This method would initially yield cyclopropanecarbonitrile. Subsequent functionalization at the C1 position would be required to introduce the amino group. This could potentially be achieved through a variety of methods, such as allylic amination followed by reduction, although this would add complexity to the synthetic route.

Logical Workflow for Cyclopropanation Route

Caption: Synthesis via cyclopropanation of acrylonitrile.

Experimental Protocols

Detailed experimental protocols for the cyclopropanation of acrylonitrile followed by amination to yield this compound are not well-documented in the available literature. The use of diazomethane, a toxic and explosive reagent, requires specialized equipment and handling procedures.[8]

Quantitative Data

The yields of cyclopropanation reactions can be variable and are highly dependent on the specific substrate and reaction conditions. Without a specific protocol for the full conversion of acrylonitrile to this compound, it is not possible to provide reliable quantitative data for this route.

Comparative Summary of Synthetic Routes

To facilitate a comparison of the different synthetic strategies, the following table summarizes the key features of each route based on the available information.

| Synthetic Route | Starting Materials | Key Transformation | Advantages | Disadvantages | Reported Yield |

| Strecker Synthesis | Cyclopropanone Equivalents, Ammonia, Cyanide Source | One-pot formation of α-aminonitrile | Convergent, potentially high-yielding | Instability of cyclopropanone, limited specific protocols | Not specified for target molecule, but generally good for α-aminonitriles (e.g., 88% for an analogous compound[6]) |

| From 1,2-Dihaloethanes | 1,2-Dihaloethanes, Activated Methylene Compounds | Double alkylation to form cyclopropane ring | Inexpensive and readily available starting materials | Multi-step process, potentially harsh reaction conditions | High-yielding for the carboxylic acid analogue, but not specified for the nitrile[7] |

| Cyclopropanation | Acrylonitrile, Methylene Source (e.g., Diazomethane) | [2+1] Cycloaddition | Direct formation of the cyclopropane ring | Use of hazardous reagents (diazomethane), multi-step functionalization required | Not specified for the full synthesis |

Conclusion

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. The Strecker synthesis using cyclopropanone equivalents appears to be the most direct and convergent route, although the practical details and yields for this specific transformation require further investigation. The route from 1,2-dihaloethanes offers an economically attractive alternative, though it may involve a more lengthy synthetic sequence. The cyclopropanation of acrylonitrile is a conceptually elegant approach, but the need for hazardous reagents and subsequent functionalization may limit its practical application in many laboratory settings.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, scalability requirements, and safety considerations. Further research into optimizing the existing methods and developing new, more efficient protocols for the synthesis of this valuable building block is warranted.

References

- 1. Strecker_amino_acid_synthesis [chemeurope.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Strecker Synthesis [organic-chemistry.org]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 7. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 1-Aminocyclopropanecarbonitrile: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclopropanecarbonitrile, a fascinating and structurally unique small molecule, holds a place at the intersection of organic synthesis and chemical biology. This technical guide delves into the historical context of its discovery, plausible synthetic origins, and its physicochemical properties. While the exact date of its first synthesis remains elusive in readily available literature, its structural components—a cyclopropane ring and an α-aminonitrile moiety—have rich histories in organic chemistry. This document provides a comprehensive overview of the likely synthetic pathways, detailed experimental protocols for its preparation, and a summary of its known and potential biological significance, drawing parallels with related, well-studied compounds. All quantitative data are presented in structured tables for clarity, and key chemical transformations and conceptual relationships are visualized using DOT language diagrams.

Introduction and Historical Context

The precise origins of this compound are not well-documented in prominent historical chemical literature. However, the foundational chemistry that enables its synthesis has been established for over a century. The two key structural features of the molecule, the cyclopropane ring and the α-aminonitrile group, have distinct and important histories in organic chemistry.

The synthesis of α-aminonitriles was first reported in 1850 by Adolph Strecker.[1][2] His work, which involved the reaction of acetaldehyde, ammonia, and hydrogen cyanide to form α-aminopropionitrile, laid the groundwork for the Strecker synthesis, a cornerstone of amino acid synthesis.[1]

The chemistry of the cyclopropane ring, the smallest of the cycloalkanes, has also been a subject of fascination and extensive study due to its significant ring strain (27 kcal/mol).[3] The first synthesis of cyclopropane itself was achieved by August Freund in 1881.[2]

Given this historical backdrop, the synthesis of this compound would have been conceptually feasible following the development of methods for the synthesis of cyclopropanone or its equivalents.

Physicochemical Properties

This compound is a solid at room temperature. Its hydrochloride salt is the more common commercially available form. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₂ | [4] |

| Molecular Weight | 82.10 g/mol | [4] |

| CAS Number | 196311-65-6 | [4] |

| Appearance | White to Almost white powder to crystal (for HCl salt) | [5] |

| Melting Point | 214-220 °C (for HCl salt) | |

| SMILES | C1CC1(C#N)N | [4] |

| InChI | InChI=1S/C4H6N2/c5-3-4(6)1-2-4/h1-2,6H2 | [4] |

| InChIKey | UIVATUPCWVUVIM-UHFFFAOYSA-N | [4] |

Plausible Synthetic Pathways and Experimental Protocols

While a definitive historical account of the first synthesis of this compound is not available, the most logical and established method for its preparation is through a variation of the Strecker synthesis, starting from cyclopropanone or a synthetic equivalent.

Strecker Synthesis from Cyclopropanone

The Strecker synthesis is a three-component reaction involving a ketone (or aldehyde), ammonia, and a cyanide source. In the case of this compound, the starting ketone would be cyclopropanone.

Reaction Scheme:

Caption: Strecker synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

-

Materials:

-

Cyclopropanone hydrate

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Methanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared.

-

To this solution, cyclopropanone hydrate (1.0 equivalent) is added, and the mixture is stirred at room temperature for 30 minutes.

-

A solution of sodium cyanide (1.05 equivalents) in water is then added dropwise to the reaction mixture, maintaining the temperature below 20°C with an ice bath.

-

The reaction is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield crude this compound.

-

Purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

-

Logical Flow of the Strecker Synthesis:

Caption: Workflow for the Strecker synthesis.

Biological Significance and Potential Applications

While the biological activity of this compound itself is not extensively documented, the broader class of α-aminonitriles is known to possess a range of biological activities, including anticancer, antibacterial, and antiviral properties.[2][6] They are also crucial intermediates in the synthesis of amino acids and various pharmaceuticals.[1][2]

The toxicity of aminonitriles is a significant consideration, as they can be metabolized to release cyanide.[3][7] This metabolic pathway is a key aspect of their toxicology.

Given its structure, this compound could serve as a valuable building block in medicinal chemistry for the synthesis of novel compounds with constrained conformations, which can be advantageous for drug design.[1]

Potential Signaling Pathway Interaction (Hypothetical):

Based on the known interactions of its carboxylic acid analog, 1-aminocyclopropane-1-carboxylic acid (ACC), with ACC synthase, it is plausible that the nitrile could act as an inhibitor or modulator of enzymes involved in amino acid or hormone metabolism.

Caption: Hypothetical interaction with a biological pathway.

Conclusion

This compound is a molecule of significant synthetic interest, bridging the historical development of α-aminonitrile synthesis and cyclopropane chemistry. While its own history is not clearly delineated, its synthesis is readily achievable through established methods like the Strecker synthesis. Its potential as a building block in medicinal chemistry and as a probe for biological systems warrants further investigation, with careful consideration of its toxicological properties. This guide provides a foundational understanding for researchers interested in exploring the chemistry and biological applications of this unique compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organocatalytic Synthesis of α-Aminonitriles: A Review | MDPI [mdpi.com]

- 3. "Comparative toxicities of aminonitriles" by Timothy Lester Lacy [scholarworks.utrgv.edu]

- 4. This compound | C4H6N2 | CID 556888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Amino-1-cyclopropanecarbonitrile hydrochloride | C4H7ClN2 | CID 14586363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organocatalytic Synthesis of α-Aminonitriles: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 7. medicalguidelines.basf.com [medicalguidelines.basf.com]

1-Aminocyclopropanecarbonitrile: A Technical Guide to its Role as a Synthetic Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclopropanecarbonitrile (ACPCN) is a bifunctional synthetic intermediate of significant interest in medicinal chemistry and drug development. Its strained cyclopropyl core and vicinal amino and nitrile groups make it a valuable precursor for synthesizing conformationally constrained non-proteinogenic amino acids. The cyclopropane motif is a highly sought-after feature in modern drug design, known to enhance metabolic stability, improve binding affinity, and lock molecules into bioactive conformations.[1][2] This guide provides an in-depth review of ACPCN's primary role as a precursor, focusing on its conversion to 1-aminocyclopropane-1-carboxylic acid (ACC), a key building block in pharmaceuticals and agrochemicals. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to support researchers in leveraging this versatile molecule.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropane ring, though simple in structure, offers profound advantages in drug design. Its inherent ring strain and rigid geometry distinguish it from more flexible aliphatic chains. Incorporating a cyclopropyl fragment into a drug candidate can:

-

Impart Conformational Rigidity: Locking a molecule into a specific three-dimensional shape can significantly enhance its binding potency and selectivity for a biological target.[1]

-

Improve Metabolic Stability: The cyclopropyl group is often resistant to common metabolic degradation pathways, potentially extending a drug's in-vivo half-life.[1][2]

-

Enhance Potency and Reduce Off-Target Effects: The rigid structure can optimize interactions with a target receptor while minimizing binding to unintended targets.[2]

This compound (ACPCN) is a compact and efficient carrier of this valuable motif. As a synthetic precursor, its primary and most documented application is its conversion to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate biosynthetic precursor to ethylene in plants and a versatile building block for more complex molecules.[3][4]

Core Synthetic Transformation: Hydrolysis to 1-Aminocyclopropane-1-carboxylic Acid (ACC)

The most fundamental and widely utilized reaction of ACPCN is the hydrolysis of its nitrile functional group to a carboxylic acid, yielding ACC. This transformation can be effectively achieved under both acidic and basic conditions.

Logical Workflow for ACC Synthesis from ACPCN

The general workflow involves the hydrolysis of the nitrile group, followed by neutralization and isolation of the resulting amino acid.

Caption: General workflow for the synthesis of ACC from ACPCN.

Quantitative Data: Hydrolysis Conditions

While specific yields for the direct hydrolysis of pure ACPCN are not widely published in peer-reviewed literature, related syntheses and established methods for nitrile hydrolysis allow for a summary of typical conditions and expected outcomes.

| Reaction Type | Reagents | Solvent | Temperature | Time | Typical Yield | Reference / Note |

| Acidic Hydrolysis | Concentrated HCl (e.g., 6M) | Water | Reflux | 8-24 h | High | Based on standard protocols for aminonitrile and peptide hydrolysis.[2][5] |

| Basic Hydrolysis | NaOH or KOH | Ethanol | Reflux | 5-8 h | High | Based on patent literature for related intermediates.[6] |

Experimental Protocols

Protocol 2.1: Acidic Hydrolysis of this compound Hydrochloride

This protocol is based on established methods for the hydrolysis of aminonitriles and related compounds.[2][7]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound hydrochloride (1.0 eq).

-

Acid Addition: Add 6 M aqueous hydrochloric acid (approx. 10-15 mL per gram of starting material).

-

Hydrolysis: Heat the mixture to reflux (approx. 100-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 18-24 hours).

-

Workup: Allow the reaction mixture to cool to room temperature. Remove the water and excess HCl under reduced pressure using a rotary evaporator.

-

Isolation: The resulting solid is the hydrochloride salt of 1-aminocyclopropane-1-carboxylic acid. To obtain the free amino acid, the salt can be dissolved in a minimum amount of water and the pH carefully adjusted to its isoelectric point (pH 6-7) with a base (e.g., ammonium hydroxide or triethylamine), at which point the product will precipitate.

-

Purification: The precipitated solid can be collected by filtration, washed with cold water and then ethanol or acetone, and dried under vacuum to yield pure 1-aminocyclopropane-1-carboxylic acid.

Protocol 2.2: Basic Hydrolysis of this compound

This protocol is adapted from procedures described in the patent literature for related compounds.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol (approx. 20-30 mL per gram).

-

Base Addition: Add an aqueous solution of sodium hydroxide (2.0-2.5 eq).

-

Hydrolysis: Heat the mixture to reflux with vigorous stirring for 5-8 hours, monitoring by TLC for the disappearance of the starting material.

-

Neutralization: Cool the reaction mixture in an ice bath to below 10 °C. Carefully adjust the pH to 6-7 by the dropwise addition of glacial acetic acid. This will precipitate sodium acetate.

-

Purification: Filter the mixture to remove the precipitated inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure 1-aminocyclopropane-1-carboxylic acid.

Other Potential Synthetic Transformations

While hydrolysis is the dominant application, the bifunctional nature of ACPCN allows for other potential transformations, which can be inferred from standard organic chemistry principles.

References

- 1. chemscene.com [chemscene.com]

- 2. Hydrolysis of Samples for Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. 1-Amino-1-cyclopropanecarbonitrile hydrochloride | C4H7ClN2 | CID 14586363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of a conformationally constrained δ-amino acid building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Ascendant Profile of 1-Aminocyclopropanecarbonitrile (ACPCN) Derivatives in Modern Drug Discovery and Agrochemistry

For Immediate Release

A Comprehensive Technical Review of the Synthesis, Biological Activity, and Therapeutic Potential of 1-Aminocyclopropanecarbonitrile (ACPCN) Derivatives

Researchers, scientists, and professionals in drug development are increasingly turning their attention to the versatile class of compounds known as this compound (ACPCN) derivatives. This in-depth technical guide synthesizes the current understanding of their biological significance, detailing their mechanisms of action, quantitative efficacy, and the experimental methodologies underpinning their evaluation. The unique strained cyclopropane ring, combined with the nitrile and amine functionalities, imparts these molecules with a diverse range of bioactivities, positioning them as promising candidates for novel therapeutics and agrochemicals.

Core Biological Activities: A Multi-faceted Approach

ACPCN derivatives have demonstrated significant potential across several key areas of biological research, primarily as enzyme inhibitors and receptor antagonists. Their rigid conformational structure allows for specific and potent interactions with biological targets.

Enzyme Inhibition: A notable application of ACPCN derivatives is in the modulation of ethylene biosynthesis in plants. Ethylene, a key plant hormone, is synthesized from S-adenosylmethionine (SAM) via two critical enzymes: 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO). ACPCN's structural similarity to ACC, the natural substrate for ACO, makes its derivatives potent inhibitors of this enzyme, thereby controlling processes like fruit ripening and senescence. This has significant implications for agriculture and post-harvest technology.

Receptor Antagonism: In the realm of neuroscience, derivatives of the closely related 1-aminocyclopropanecarboxylic acid (ACC) have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is implicated in a variety of neurological disorders. Blockade of this receptor by antagonists can modulate neuronal activity, offering therapeutic potential for conditions such as epilepsy and neurodegenerative diseases. While direct quantitative data for ACPCN derivatives as NMDA antagonists is still emerging, the foundational research on related cyclopropane structures provides a strong rationale for their investigation in this area.

Anticancer and Antimicrobial Potential: Emerging research has highlighted the promise of ACPCN derivatives as anticancer and antimicrobial agents. Certain dicyano-cyclopropanecarboxamide derivatives, which are closely related to the ACPCN core structure, have shown notable fungicidal and larvicidal activity.[2] Furthermore, while specific IC50 values for ACPCN derivatives are not yet widely published, related cyclopropane-containing compounds have demonstrated antiproliferative effects against various cancer cell lines.[3]

Quantitative Analysis of Biological Activity

The potency of ACPCN derivatives is quantified through various in vitro and in vivo assays. The following table summarizes representative quantitative data for closely related cyclopropane derivatives, illustrating their potential efficacy.

| Compound Class | Target/Assay | Measurement | Value | Reference |

| Dicyano-cyclopropanecarboxamide (4f) | Pythium aphanidermatum (in vitro) | Inhibition Rate | 55.3% at 50 µg/mL | [2] |

| Dicyano-cyclopropanecarboxamide (4f) | Pyricularia oryzae (in vitro) | Inhibition Rate | 67.1% at 50 µg/mL | [2] |

| Dicyano-cyclopropanecarbonxamide (4f) | Pseudoperonospora cubensis (in vivo) | Inhibition Rate | 50% at 400 µg/mL | [2] |

| Dicyano-cyclopropanecarboxamide (4f) | Erysiphe graminis (in vivo) | Inhibition Rate | 85% at 400 µg/mL | [2] |

| Dicyano-cyclopropanecarboxamide (4m) | Puccinia sorghi (in vivo) | Inhibition Rate | 100% at 400 µg/mL | [2] |

| Dicyano-cyclopropanecarboxamide (4c, 4d, 4g, 4j, 4m) | Mosquito larvae (Culex pipiens pallens) | Lethal Rate | >60% at 5 µg/mL | [2] |

| Dicyano-cyclopropanecarboxamide (4h, 4j) | Armyworms (Mythimna separata) | Lethal Rate | 66.7% and 50% at 600 µg/mL | [2] |

Experimental Protocols: A Methodological Overview

The synthesis and biological evaluation of ACPCN derivatives involve a range of established and specialized experimental protocols.

Synthesis of N,N-Disubstituted 1-Cyanocyclopropanecarboxamides

A general procedure for the synthesis of N,N-disubstituted 1-cyanocyclopropanecarboxamides involves the cyclization of ring-opened furan derivatives.[4]

Procedure A:

-

A mixture of the appropriate 2-(disubstituted amino)-4-chloro-2-cyanobutanamide (5 mmol), 20% potassium carbonate solution (10 mL), and ethanol (10 mL) is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure.

-

Water (20 mL) is added to the residue, and the mixture is extracted with ethyl acetate.

-

The organic extract is washed with water, dried over sodium sulfate, and concentrated in vacuo to yield the crude product, which can be further purified by chromatography.[4]

Enzyme Inhibition Assay: A Standard Operating Procedure

The assessment of enzyme inhibition by ACPCN derivatives can be conducted using a standardized protocol.[5]

-

Experiment Design: Define the catalytic reaction, optimal conditions (pH, temperature), and concentrations of the active enzyme, substrate, and inhibitor. Include positive and negative controls.

-

Reaction Initiation: Mix the enzyme with various concentrations of the ACPCN derivative and pre-incubate for a defined period.

-

Start Reaction: Initiate the reaction by adding the substrate to the enzyme-inhibitor mixture.

-

Data Acquisition: Monitor the reaction progress over time by measuring product formation or substrate depletion, typically using spectrophotometry or fluorometry.

-

Data Analysis: Calculate the initial reaction rates and determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) by fitting the data to appropriate kinetic models (e.g., Michaelis-Menten, Morrison equation).[5]

NMDA Receptor Binding Assay

The affinity of ACPCN derivatives for the NMDA receptor can be evaluated through radioligand binding assays.

-

Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

-

Binding Reaction: Incubate the membranes with a radiolabeled NMDA receptor ligand (e.g., [³H]MK-801) in the presence of varying concentrations of the test ACPCN derivative.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value of the ACPCN derivative, which is the concentration that inhibits 50% of the specific binding of the radioligand.

Signaling Pathways and Experimental Workflows

The biological effects of ACPCN derivatives are mediated through their interaction with specific signaling pathways.

NMDA Receptor Antagonism and Downstream Signaling

NMDA receptor antagonists, a potential class for ACPCN derivatives, exert their effects by blocking the influx of calcium ions through the receptor channel. This can trigger a cascade of downstream signaling events. For instance, blockade of NMDA receptors on GABAergic interneurons can lead to a disinhibition of glutamate release, subsequently activating AMPA receptors on pyramidal cells. This can initiate intracellular signaling cascades involving Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and the mammalian target of rapamycin (mTOR) pathway.[6]

Caption: Downstream signaling cascade following NMDA receptor antagonism by an ACPCN derivative.

Experimental Workflow for ACPCN Derivative Discovery

The discovery and development of novel ACPCN derivatives typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: A typical workflow for the discovery and development of ACPCN derivatives.

Conclusion

This compound derivatives represent a class of molecules with significant and diverse biological potential. Their unique structural features make them attractive scaffolds for the development of novel enzyme inhibitors and receptor antagonists with applications in agriculture, medicine, and beyond. Further research into their synthesis, quantitative structure-activity relationships, and specific mechanisms of action will undoubtedly unlock new opportunities for addressing critical challenges in human health and food security.

References

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. researchgate.net [researchgate.net]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Aminocyclopropanecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 1-aminocyclopropanecarbonitrile and its hydrochloride salt.

Table 1: Infrared (IR) Spectroscopy Data for this compound Hydrochloride

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Amine (N-H) / Ammonium (N⁺-H) | Broad absorptions in the 3400-2500 cm⁻¹ region |

| Nitrile (C≡N) | ~2250 cm⁻¹ (typically sharp) |

| Alkyl (C-H) | ~2900-3000 cm⁻¹ |

Note: Data is derived from an Attenuated Total Reflectance (ATR) IR spectrum of the hydrochloride salt.

Table 2: Mass Spectrometry (MS) Data for this compound

| m/z Value | Interpretation |

| 82.05 | Molecular Ion [M]⁺ |

| 81.05 | [M-H]⁺ |

| 55.04 | [M-HCN]⁺ |

| 54.03 | [M-H-HCN]⁺ or [C₃H₄N]⁺ |

| 42.03 | [C₂H₄N]⁺ or [C₃H₆]⁺ |

| 41.04 | [C₃H₅]⁺ |

| 39.02 | [C₃H₃]⁺ |

Note: Data is based on Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are not publicly available. However, the following sections describe generalized methodologies for obtaining such spectroscopic information.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

ATR-IR is a technique used to obtain the infrared spectrum of a solid or liquid sample without complex sample preparation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal) is typically used. The spectrum for this compound hydrochloride was obtained using a Bruker Tensor 27 FT-IR.[1]

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and pressure is applied to ensure good contact.

-

The infrared spectrum of the sample is then recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile and semi-volatile compounds.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, dichloromethane).

Data Acquisition:

-

A small volume of the sample solution is injected into the GC inlet, where it is vaporized.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

As each component elutes from the column, it enters the mass spectrometer.

-

In the ion source of the mass spectrometer, the molecules are ionized, typically by electron impact (EI).

-

The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the molecular structure of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Aminocyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 1-Aminocyclopropanecarbonitrile and its hydrochloride salt. Due to the limited publicly available quantitative data for this specific molecule, this guide also includes detailed, generalized experimental protocols for determining solubility and stability, which can be adapted for this compound in a laboratory setting.

Introduction

This compound is a small organic molecule containing a cyclopropane ring, an amino group, and a nitrile group. Its structural features suggest potential applications in medicinal chemistry and drug development as a building block or a pharmacologically active agent. Understanding its solubility and stability is critical for its handling, formulation, and the development of analytical methods. This guide summarizes the known properties and provides a framework for further experimental investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented below.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₄H₆N₂ | C₄H₇ClN₂ |

| Molecular Weight | 82.10 g/mol | 118.56 g/mol |

| Appearance | Not specified in literature | White to Almost white Powder |

| Melting Point | Not specified in literature | ~220°C (with decomposition) |

| CAS Number | 196311-65-6 | 127946-77-4 |

Solubility Profile

Table 1: Qualitative Solubility of this compound Hydrochloride

| Solvent | Solubility | Source |

| Water | Soluble | Commercial supplier data |

The presence of the amino group and the hydrochloride salt form strongly suggests that the compound is likely to be soluble in polar protic solvents like water and to a lesser extent in lower alcohols. The nitrile group provides some polar character, while the cyclopropane ring is nonpolar. Its solubility in a range of organic solvents would need to be determined experimentally.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like this compound. This method is based on the equilibrium solubility method.

Objective: To determine the solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetonitrile)

-

Vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid.

-

Centrifuge the vials at a high speed to pellet any remaining undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the dissolved compound in the original supernatant, taking into account the dilution factor. The solubility is expressed in units such as mg/mL or mol/L.

-

Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of a compound.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and use in formulations. The available information is for the hydrochloride salt.

Table 2: Stability of this compound Hydrochloride

| Condition | Observation | Source |

| Storage | Stable under recommended storage conditions. Recommended storage at 4°C, protected from light. | Commercial supplier data |

| Incompatible Materials | Strong oxidizing agents. | Safety Data Sheet |

| Hazardous Decomposition Products (under fire) | Carbon oxides, Nitrogen oxides (NOx), Hydrogen chloride gas. | Safety Data Sheet |

Experimental Protocol for Stability Studies

For a comprehensive understanding of the stability of this compound, forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and degradation pathways.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A photostability chamber

-

A temperature- and humidity-controlled oven

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

Procedure:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80°C).

-

Photostability: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating HPLC method. A gradient method is often required to separate the parent compound from its degradation products.

-

Use a PDA detector to check for peak purity and to obtain UV spectra of the degradation products.

-

Use a mass spectrometer to identify the mass of the degradation products and to propose their structures.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound under each condition.

-

Identify and characterize the major degradation products.

-

Propose potential degradation pathways.

-

Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies.

Potential Signaling Pathways and Biological Interactions

Currently, there is no specific information in the scientific literature detailing signaling pathways directly involving this compound. The presence of the aminocyclopropane moiety is reminiscent of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to the plant hormone ethylene. However, any biological activity or interaction with signaling pathways for this compound would need to be experimentally determined.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound. While qualitative data for the hydrochloride salt suggests solubility in water and general stability under recommended storage conditions, there is a clear need for comprehensive, quantitative experimental studies. The provided experimental protocols offer a robust framework for researchers to determine the precise solubility and stability profile of this compound, which is essential for its future development and application in research and drug discovery. The lack of information on its biological interactions also highlights an area for future investigation.

1-Aminocyclopropanecarbonitrile hydrochloride vs freebase properties

An In-depth Technical Guide to 1-Aminocyclopropanecarbonitrile: Hydrochloride Salt vs. Freebase

Introduction

This compound is a small, strained ring molecule with potential applications in medicinal chemistry and drug development due to the unique conformational and electronic properties conferred by the cyclopropane ring.[1] As with many amine-containing compounds, it can exist in its neutral form, the freebase, or as a salt, most commonly the hydrochloride. The choice between the freebase and the hydrochloride salt is a critical consideration in research and development, as it significantly impacts the compound's physicochemical properties, handling, and biological activity. This guide provides a detailed comparison of this compound hydrochloride and its freebase form, offering insights for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Comparative Analysis

The hydrochloride salt and the freebase of this compound exhibit distinct physicochemical properties. The salt form is generally a more stable, crystalline solid, which is often preferred for formulation and storage.[2]

| Property | This compound Hydrochloride | This compound (Freebase) | References |

| Molecular Formula | C₄H₇ClN₂ | C₄H₆N₂ | [3][4][5][6] |

| Molecular Weight | 118.56 g/mol | 82.10 g/mol | [3][4][5] |

| Melting Point | 214-220 °C (decomposes) | Not available | [3][7] |

| Appearance | White to cream or pale brown crystalline powder | Not available | [8][9] |

| Solubility | Soluble in water | Expected to be less soluble in water and more soluble in organic solvents | [6][9][10] |

| pKa | Not available | Not available | |

| Topological Polar Surface Area | 49.8 Ų | 49.8 Ų | [4][5] |

Experimental Protocols

Synthesis of this compound Hydrochloride

A common route to synthesize 1-aminocyclopropane derivatives involves the hydrolysis of a suitable precursor. For instance, 1-aminocyclopropanecarboxylic acid hydrochloride can be synthesized by the hydrolysis of ethyl 1-acetylaminocyclopropanecarboxylate using hydrochloric acid.[11] A similar principle can be applied for the synthesis of this compound hydrochloride, likely through the hydrolysis of a protected amine precursor in the presence of hydrochloric acid.

General Hydrolysis Protocol:

-

The precursor, such as a phthalimide-protected cyclopropane derivative, is suspended in an aqueous solution of hydrochloric acid (e.g., 20% aq HCl).[12]

-

The mixture is heated to reflux with stirring for a sufficient period (e.g., 8 hours) to ensure complete hydrolysis.[12]

-

After cooling to room temperature, any solid by-products are removed by filtration.[12]

-

The aqueous filtrate is washed with an organic solvent (e.g., dichloromethane) to remove any remaining organic impurities.[12]

-

The aqueous phase is then evaporated to dryness under reduced pressure to yield the crude hydrochloride salt.[12]

-

The crude product can be further purified by trituration with a suitable solvent like isopropanol.[12]

Conversion Between Hydrochloride and Freebase Forms

Conversion of Hydrochloride to Freebase: The freebase can be obtained from the hydrochloride salt by neutralization with a base.

-

Dissolve the this compound hydrochloride in water.

-

Add an aqueous solution of a suitable base, such as sodium bicarbonate or sodium hydroxide, dropwise while stirring until the solution becomes alkaline (pH > 8).

-

The freebase, being less water-soluble, may precipitate out of the solution. If not, it can be extracted with an appropriate organic solvent like diethyl ether or ethyl acetate.

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is evaporated under reduced pressure to yield the freebase.

Conversion of Freebase to Hydrochloride: The hydrochloride salt can be prepared from the freebase by reacting it with hydrochloric acid.[13][14]

-

Dissolve the freebase in a suitable organic solvent (e.g., diethyl ether, methanol, or isopropanol).[13][14]

-

Add a stoichiometric amount of hydrochloric acid (either as a concentrated aqueous solution or as a solution in an organic solvent like dioxane or isopropanol) to the solution of the freebase.[13]

-

The hydrochloride salt, being less soluble in many organic solvents, will often precipitate out of the solution.[14]

-

The precipitate can be collected by filtration, washed with a small amount of the organic solvent, and dried under vacuum.

Biological Activity and Signaling Pathways

Cyclopropane derivatives are known for a wide range of biological activities, including enzyme inhibition and interactions with receptors in the central nervous system.[15] The related compound, 1-aminocyclopropane-1-carboxylic acid (ACC), is a known ligand at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[15] While the specific signaling pathways for this compound are not extensively documented in the provided results, a hypothetical pathway involving NMDA receptor modulation can be proposed based on its structural similarity to ACC.

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflows

The choice between the hydrochloride salt and the freebase affects experimental design, particularly in the preparation of stock solutions for biological assays.

References

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Free base - Wikipedia [en.wikipedia.org]

- 3. 1-Amino-1-cyclopropanecarbonitrile 97 127946-77-4 [sigmaaldrich.com]

- 4. 1-Amino-1-cyclopropanecarbonitrile hydrochloride | C4H7ClN2 | CID 14586363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C4H6N2 | CID 556888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Amino-1-cyclopropanecarbonitrile hydrochloride | 127946-77-4 [chemicalbook.com]

- 7. 1-Amino-1-cyclopropanecarbonitrile hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 8. 1-Amino-1-cyclopropanecarbonitrile hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. 1-Amino-1-cyclopropanecarbonitrile hydrochloride CAS#: 127946-77-4 [m.chemicalbook.com]

- 10. reddit.com [reddit.com]

- 11. US11014872B1 - Production method for 1-amino cyclopropane carboxylic acid nonhydrate - Google Patents [patents.google.com]

- 12. 1-Aminocyclopropane-1-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. reddit.com [reddit.com]

- 15. docentes.fct.unl.pt [docentes.fct.unl.pt]

Unlocking the Potential of 1-Aminocyclopropanecarbonitrile: A Technical Guide for Novel Research Avenues

For Immediate Release

[City, State] – [Date] – While the cyclopropane scaffold is a well-established pharmacophore in modern drug discovery, 1-Aminocyclopropanecarbonitrile (ACPCN) remains a molecule of untapped potential. This in-depth technical guide illuminates promising, yet underexplored, research avenues for ACPCN, offering a roadmap for scientists and drug development professionals to investigate its therapeutic possibilities. Drawing on the known bioactivities of structurally related compounds, this whitepaper outlines potential applications in oncology, neuroscience, and infectious diseases, complete with detailed experimental protocols and conceptual frameworks to guide future research.

Introduction: The Enigmatic Profile of this compound

This compound (ACPCN) is a small molecule characterized by a strained three-membered cyclopropane ring, an amino group, and a nitrile moiety. Its close structural analog, 1-aminocyclopropane-1-carboxylic acid (ACC), is extensively studied in plant biology as the immediate precursor to the plant hormone ethylene.[1] The enzymes governing ACC metabolism, ACC synthase and ACC deaminase, are well-characterized, and inhibitors of these enzymes have agricultural applications.[2] However, the biological activities of ACPCN in mammalian systems remain largely unexplored. The unique electronic and conformational properties imparted by the cyclopropane ring, such as increased metabolic stability and rigid structure, suggest that ACPCN could serve as a valuable lead compound in various therapeutic areas.[3][4]

This guide proposes three primary areas of investigation for ACPCN, based on the activities of analogous compounds:

-

Enzyme Inhibition: Targeting enzymes involved in metabolic and signaling pathways.

-

Neuropharmacology: Modulating the activity of receptors in the central nervous system.

-

Antimicrobial and Anticancer Activity: Exploring its potential as a cytotoxic or cytostatic agent.

Below is a summary of the key physicochemical properties of ACPCN and its commonly available hydrochloride salt.

| Property | This compound | 1-Amino-1-cyclopropanecarbonitrile hydrochloride | Reference |

| CAS Number | 196311-65-6 | 127946-77-4 | [5][6] |

| Molecular Formula | C₄H₆N₂ | C₄H₇ClN₂ | [5] |

| Molecular Weight | 82.10 g/mol | 118.56 g/mol | [5] |

| Melting Point | Not available | 223°C | [7] |

| Boiling Point | Not available | 217.6°C at 760 mmHg | [7] |

| Form | Not available | White to off-white solid | [8] |

Potential Research Area 1: Enzyme Inhibition

The structural similarity of ACPCN to ACC suggests that it may interact with enzymes that recognize ACC or similar amino acid-like structures. Two key enzyme classes warrant investigation:

ACC Synthase (ACS) and ACC Deaminase (ACD) Inhibition

In plants and some bacteria, ACC synthase catalyzes the conversion of S-adenosylmethionine (SAM) to ACC, the rate-limiting step in ethylene biosynthesis.[2] ACC deaminase, found in certain soil bacteria, cleaves ACC into α-ketobutyrate and ammonia. Given that the nitrile group in ACPCN is a bioisostere of the carboxylic acid group in ACC, it is plausible that ACPCN could act as a competitive or non-competitive inhibitor of these enzymes.

Hypothetical Signaling Pathway Interaction:

Caption: Hypothetical inhibition of ACC synthase by ACPCN.

Experimental Protocol: In Vitro ACC Synthase Inhibition Assay